alpha-Nitrostilbene
Overview
Description
CID-2818500, also known as 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene, is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24. It is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) and protein arginine methyltransferase 8 (PRMT8). This compound is significant in the field of epigenetics, transcription, and translation due to its ability to inhibit specific methyltransferases involved in chromatin modification and signal transduction .
Mechanism of Action
Target of Action
It is known that nitrostilbenes, in general, have demonstrated potential anti-influenza virus activity
Mode of Action
The mode of action of Alpha-Nitrostilbene involves its interaction with viral proteins. The compound has been shown to decrease viral protein synthesis 24 hours post-infection . Particularly, nitro-containing compounds like this compound have been observed to strongly reduce viral replication .
Biochemical Pathways
This compound appears to interfere with the nuclear-cytoplasmic traffic of the viral nucleoprotein, likely inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle . .
Result of Action
The primary result of this compound’s action is the reduction of viral replication, as evidenced by decreased viral protein synthesis . This suggests that this compound could potentially be used as an antiviral agent, particularly against influenza viruses .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Alpha-Nitrostilbene has been found to interact with various biomolecules. For instance, it has been shown to have potential anti-influenza virus activity . The nitro-containing compounds, such as this compound, strongly reduced viral replication
Cellular Effects
Preliminary studies suggest that it may influence cell function by interfering with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
It is known that stilbenes are derived from the phenylpropanoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
CID-2818500 can be synthesized through a reaction involving the condensation of benzaldehyde with nitromethane in the presence of a base. The reaction typically proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrostilbene structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of CID-2818500 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CID-2818500 undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,1’- (1-amino-1,2-ethenediyl)bis-benzene.
Substitution: Formation of various substituted nitrostilbenes depending on the electrophile used.
Scientific Research Applications
CID-2818500 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroalkene chemistry.
Biology: Investigated for its role in inhibiting protein arginine methyltransferases, which are involved in gene expression regulation and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where dysregulation of protein arginine methylation is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel inhibitors for epigenetic targets and as a chemical probe in drug discovery
Comparison with Similar Compounds
Similar Compounds
- 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene (trans-α-Nitrostilbene)
- 1,1’- (1-amino-1,2-ethenediyl)bis-benzene
- 1,1’- (1-chloro-1,2-ethenediyl)bis-benzene
Uniqueness
CID-2818500 is unique due to its selective inhibition of protein arginine methyltransferase 1 and protein arginine methyltransferase 8, while not affecting other protein arginine methyltransferases such as protein arginine methyltransferase 3, protein arginine methyltransferase 4, and protein arginine methyltransferase 6. This selectivity makes it a valuable tool in studying the specific roles of protein arginine methyltransferase 1 and protein arginine methyltransferase 8 in cellular processes .
Properties
IUPAC Name |
[(Z)-2-nitro-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFBVYLHLLTNLI-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-07-2 | |
Record name | Stilbene, alpha-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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